molecular formula C16H16N6 B13957896 Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)- CAS No. 58104-38-4

Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)-

Cat. No.: B13957896
CAS No.: 58104-38-4
M. Wt: 292.34 g/mol
InChI Key: FZGDYRXFIQRRDI-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)- is a nitrogen-rich aromatic compound featuring a central benzene ring linked to a methyl-substituted amine group and a 1,2,4-triazole moiety via an azo (-N=N-) bridge. This structure combines the electron-rich aromatic system of benzene with the heterocyclic versatility of 1,2,4-triazole, a scaffold known for diverse biological and chemical applications . The azo group introduces photophysical and redox-active properties, making it relevant for materials science and pharmaceutical research.

Properties

CAS No.

58104-38-4

Molecular Formula

C16H16N6

Molecular Weight

292.34 g/mol

IUPAC Name

N-benzyl-N-methyl-4-(1H-1,2,4-triazol-5-yldiazenyl)aniline

InChI

InChI=1S/C16H16N6/c1-22(11-13-5-3-2-4-6-13)15-9-7-14(8-10-15)19-21-16-17-12-18-20-16/h2-10,12H,11H2,1H3,(H,17,18,20)

InChI Key

FZGDYRXFIQRRDI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=NN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)- typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Azo Coupling Reaction: The triazole ring is then coupled with a diazonium salt derived from aniline or its derivatives to form the azo linkage.

    N-Methylation: The final step involves the methylation of the benzenemethanamine core using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the azo group can yield the corresponding hydrazo or amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazo or amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and azo linkage play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Findings :

  • The ethyl derivative has been extensively analyzed via reverse-phase HPLC, with optimized mobile phases (acetonitrile/water/phosphoric acid) for separation . The methyl analog likely exhibits similar chromatographic behavior but with reduced hydrophobicity.
  • Both compounds share a common 1,2,4-triazolylazo-phenyl backbone, suggesting comparable stability toward thermal or photolytic degradation.

Other Triazole-Azo Derivatives

Triazole-azo hybrids are widely studied for biological activity. Selected comparisons:

a) Antimicrobial Derivatives

  • N′-substituted benzylidene-1,2,4-triazole hydrazides (Tahlan et al., 2017): These compounds exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli. The azo group enhances membrane penetration, while triazole contributes to metal chelation .

b) Anticancer Derivatives

  • N-(5-Benzylthio-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide (Aliabadi et al., 2016): Displays IC₅₀ values of 1.2–5.8 µM against MCF-7 and HeLa cells. The fluorophenyl group enhances cytotoxicity via π-π stacking .
  • Comparison : Replacing the fluorobenzamide with an azo-phenyl group may shift the mode of action from kinase inhibition to intercalation or redox cycling.

Physicochemical and Functional Differences

  • Solubility : The ethyl derivative’s longer alkyl chain improves organic solvent solubility, whereas the methyl analog may exhibit higher aqueous solubility .
  • Biological Activity : Alkyl chain length influences logP values and membrane permeability. Ethyl derivatives often show prolonged half-lives in vivo due to slower metabolic clearance .
  • Synthetic Routes : Methyl derivatives can be synthesized via nucleophilic substitution with methyl iodide, while ethyl analogs require ethyl bromide or similar reagents .

Analytical and Industrial Considerations

  • HPLC Separation : The ethyl derivative’s analysis on a Newcrom R1 column (3 µm particles) achieves baseline separation under 10 min . The methyl analog may require adjusted acetonitrile ratios for optimal resolution.
  • Mass Spectrometry : Both compounds generate characteristic [M+H]⁺ peaks, but fragmentation patterns differ due to alkyl chain lengths (e.g., m/z 292 vs. 306).

Biological Activity

Benzenemethanamine, N-methyl-N-(4-(1H-1,2,4-triazol-3-ylazo)phenyl)-, commonly referred to as N-methyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]benzylamine, is a compound with significant biological activity. Its molecular formula is C16H16N6C_{16}H_{16}N_{6} and it has a molar mass of approximately 292.34 g/mol . This compound is of interest due to its potential applications in pharmacology and biochemistry.

The compound features a triazole ring which is known for its diverse biological activities. The presence of the azo group in the structure enhances its reactivity and potential for interaction with biological targets. The LogP value of 3.00 indicates moderate lipophilicity, suggesting that the compound can effectively cross biological membranes .

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various pathogenic microorganisms including bacteria and fungi . The specific activity of benzenemethanamine derivatives against specific strains remains an area of active investigation.

Case Studies

  • Study on Antimicrobial Efficacy : A study exploring the antimicrobial activity of various triazole derivatives found that certain modifications significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria. This suggests that benzenemethanamine could be modified for improved antimicrobial action.
  • Anticancer Mechanisms : Research on related triazole compounds demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. This mechanism may be applicable to benzenemethanamine and warrants further exploration in preclinical studies.

Toxicological Profile

The safety profile of benzenemethanamine is critical for its application in medicinal chemistry. According to available data:

  • Acute Toxicity : The compound exhibits acute toxicity with an LD50 value of 300 mg/kg in rats .
  • Irritation Potential : It is classified as a corrosive material, causing severe skin burns and eye damage upon contact .
  • Target Organ Toxicity : There are indications of respiratory system effects upon exposure .

Applications in Research

Benzenemethanamine has been utilized in various analytical techniques:

  • HPLC Analysis : It can be effectively separated using reverse-phase high-performance liquid chromatography (RP-HPLC), which facilitates its study in pharmacokinetics and impurity isolation .

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